molecular formula C7H4INO4 B1296246 2-Iodo-3-nitrobenzoic acid CAS No. 5398-69-6

2-Iodo-3-nitrobenzoic acid

Cat. No.: B1296246
CAS No.: 5398-69-6
M. Wt: 293.02 g/mol
InChI Key: XWOGTRRVKVPJSP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nitro compounds, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures .

Mode of Action

The mode of action of 2-Iodo-3-nitrobenzoic acid involves its interaction with these targets. The nitro group in the compound, similar to the carboxylate anion, is a hybrid of two equivalent resonance structures, which allows it to interact with various biological targets . The iodo group may also participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Nitro compounds can participate in a variety of reactions, including the formation of oximes and hydrazones . These reactions can potentially affect various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and its interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-iodobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .

Another method involves the iodination of 3-nitrobenzoic acid. This reaction can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and iodination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-3-nitrobenzoic acid is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Biological Activity

2-Iodo-3-nitrobenzoic acid (CAS No. 5398-69-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of plant biology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C7H4INO4C_7H_4INO_4 and a molecular weight of 293.02 g/mol. It features a nitro group and an iodo substituent on the aromatic ring, which significantly influence its reactivity and biological interactions. The compound is characterized by high gastrointestinal absorption but is not permeable to the blood-brain barrier, making it less likely to affect central nervous system functions .

Biological Activities

1. Plant Growth Regulation

Research indicates that this compound acts as a plant growth regulator. A study demonstrated that this compound influences the growth rates of various plants, including broad beans and oats, by modulating auxin transport mechanisms. Specifically, it has been shown to inhibit certain growth processes, suggesting its potential use in agricultural applications to control plant development .

2. Antimicrobial Properties

In vitro studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to the disruption of bacterial cell wall synthesis, although specific mechanisms remain under investigation. This property highlights its potential as a lead compound for developing new antimicrobial agents .

3. Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to affect the activity of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair processes. This inhibition may have therapeutic implications in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents by targeting cancer cell survival mechanisms .

Case Studies and Research Findings

StudyFindings
Plant Growth Study Demonstrated that this compound affects growth rates in broad beans and oats, indicating its role as a growth regulator through modulation of auxin transport .
Antimicrobial Activity Showed effectiveness against several bacterial strains; further investigations are required to elucidate the precise mechanisms involved .
Enzyme Inhibition Found to inhibit PARP activity, suggesting potential applications in cancer therapy by sensitizing tumor cells to DNA-damaging agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Auxin Transport Modulation : The compound's structural features allow it to interact with auxin transporters in plants, thereby influencing growth patterns.
  • Cell Membrane Disruption : Its antimicrobial effects may stem from disrupting bacterial cell membranes or inhibiting critical biosynthetic pathways.
  • Enzyme Inhibition : By targeting PARP and potentially other enzymes, it interferes with DNA repair mechanisms, which can be exploited in cancer therapy.

Properties

IUPAC Name

2-iodo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGTRRVKVPJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277861
Record name 2-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-69-6
Record name 5398-69-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5398-69-6
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Synthesis routes and methods

Procedure details

A mixture of methyl 2-(acetylamino)-3-nitrobenzoate (4.19 g, 17.6 mmol) and potassium hydroxide (4.93 g, 88.0 mmol) in water (20 mL) was stirred at 60° C. overnight. The resulting solid was collected by filtration, washed with methanol, and is suspended in water (14 mL). Concentrated hydrochloric acid (7.3 mL, 88 mmol) was added to the suspension, and a solution of sodium nitrite (1.88 g, 27.3 mmol) in water (10 mL) was added at 0° C. over 1.5 hr. The reaction mixture was added to a solution of potassium iodide (4.53 g, 27.3 mmol) and iodine (3.73 g, 14.7 mmol) in dimethyl sulfoxide (130 mL) at 5° C. over 20 min. The resulting reaction mixture was stirred at 50° C. for 20 min, and extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was washed with hexane to give the title compound (3.71 g, yield 72%).
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4.53 g
Type
reactant
Reaction Step Four
Quantity
3.73 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-Iodo-3-nitrobenzoic acid in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. One notable application is its use in the synthesis of 5-nitroisocoumarins. This reaction proceeds through a tandem Castro–Stephens coupling followed by a 6-endo-dig cyclization with arylethynes. [, ]

Q2: Are there alternative synthetic routes to 5-nitroisocoumarins that utilize different starting materials?

A3: Yes, an alternative route involves the ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles. [] This approach offers a different strategy for constructing the isocoumarin core and may provide advantages in certain synthetic contexts.

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